hydroxypyruvic acid hydroxypyruvic acid 3-hydroxypyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a hydroxy group. It is an intermediate involved in the glycine and serine metabolism. It has a role as a human metabolite and an Escherichia coli metabolite. It is a 2-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid and a primary alpha-hydroxy ketone. It is functionally related to a pyruvic acid. It is a conjugate acid of a 3-hydroxypyruvate.
Hydroxypyruvic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Hydroxypyruvic acid is a natural product found in Homo sapiens, Streptomyces cattleya, and Trypanosoma brucei with data available.
Brand Name: Vulcanchem
CAS No.: 1113-60-6
VCID: VC21241090
InChI: InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)
SMILES: C(C(=O)C(=O)O)O
Molecular Formula: C3H4O4
Molecular Weight: 104.06 g/mol

hydroxypyruvic acid

CAS No.: 1113-60-6

Cat. No.: VC21241090

Molecular Formula: C3H4O4

Molecular Weight: 104.06 g/mol

* For research use only. Not for human or veterinary use.

hydroxypyruvic acid - 1113-60-6

Specification

Description 3-hydroxypyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a hydroxy group. It is an intermediate involved in the glycine and serine metabolism. It has a role as a human metabolite and an Escherichia coli metabolite. It is a 2-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid and a primary alpha-hydroxy ketone. It is functionally related to a pyruvic acid. It is a conjugate acid of a 3-hydroxypyruvate.
Hydroxypyruvic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Hydroxypyruvic acid is a natural product found in Homo sapiens, Streptomyces cattleya, and Trypanosoma brucei with data available.
CAS No. 1113-60-6
Molecular Formula C3H4O4
Molecular Weight 104.06 g/mol
IUPAC Name 3-hydroxy-2-oxopropanoic acid
Standard InChI InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)
Standard InChI Key HHDDCCUIIUWNGJ-UHFFFAOYSA-N
SMILES C(C(=O)C(=O)O)O
Canonical SMILES C(C(=O)C(=O)O)O

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